

A Comprehensive Spectroscopic Analysis of (S)-2-Bromobutanoic Acid

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Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

Cat. No.: B144282

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This technical guide provides an in-depth analysis of the spectroscopic data for **(S)-2-Bromobutanoic acid**, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

A note on stereochemistry: The spectroscopic data presented herein is for 2-bromobutanoic acid. In a non-chiral environment (e.g., standard NMR solvents, IR, and MS analysis), the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture.

Spectroscopic Data Summary

The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for 2-Bromobutanoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	-COOH
4.29	Triplet	1H	CH-Br
2.10 - 1.90	Multiplet	2H	-CH ₂ -
1.05	Triplet	3H	-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic Acid

Chemical Shift (δ) ppm	Assignment
~175	C=O
~45	CH-Br
~28	-CH ₂ -
~12	-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 2-Bromobutanoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2975-2845	Medium-Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
1470-1370	Medium	C-H bend (Aliphatic)
~1200	Strong	C-O stretch
650-550	Medium-Strong	C-Br stretch

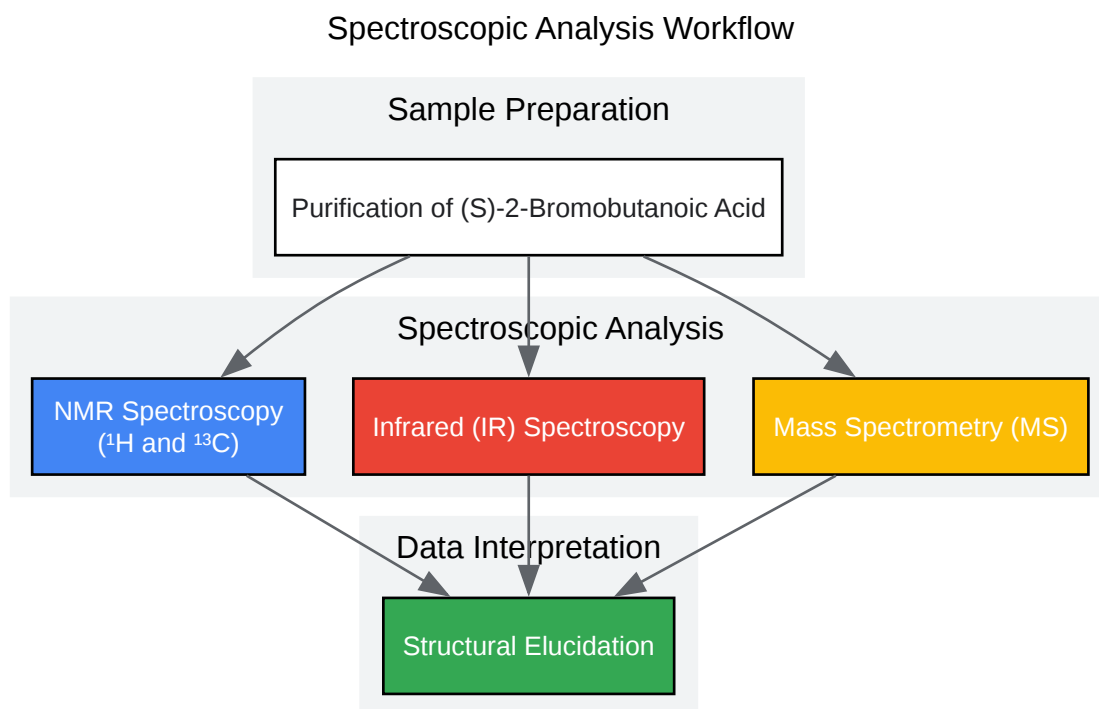
Table 4: Mass Spectrometry Data for 2-Bromobutanoic Acid

m/z	Interpretation
168 / 166	Molecular ion peak $[M]^+$ (isotopes of Br)
123 / 121	$[M-COOH]^+$
87	$[M-Br]^+$
41	Base Peak

Ionization Method: Electron Ionization (EI).

Experimental Workflow

The logical flow for the spectroscopic analysis of a compound like **(S)-2-Bromobutanoic acid** is depicted in the diagram below. This workflow ensures a comprehensive characterization of the molecule's structure.



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Caption: A logical workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **(S)-2-Bromobutanoic acid** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 300 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** As 2-Bromobutanoic acid is a liquid at room temperature, the spectrum is conveniently recorded using a thin film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

- **Data Acquisition:** The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ether is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.
- **Mass Analysis:** The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine is typically indicated by a pair of peaks of nearly equal intensity separated by two m/z units (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
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